![molecular formula C9H13ClN2O3 B1430537 Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride CAS No. 1923088-48-5](/img/structure/B1430537.png)
Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride” is C9H13ClN2O3 . Its average mass is 232.664 Da and its monoisotopic mass is 232.061462 Da .Chemical Reactions Analysis
Carbamates, such as “Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride”, are known to be useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Scientific Research Applications
Electrophilic Amination
Electrophilic amination of methyl N-(hydroxyphenyl)carbamates and methyl N-(4-methoxyphenyl)carbamate using sodium azide in polyphosphoric acid (PPA) at 55–60°C results in regioselective formation of various methyl N-(amino-hydroxyphenyl)carbamates. This process is significant for introducing amino groups ortho to hydroxy or methoxy groups on the phenyl ring, which is crucial in the synthesis of compounds with specific chemical properties (Velikorodov et al., 2020).
Synthesis of Biologically Active Intermediates
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is identified as a crucial intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this intermediate from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction has been established, optimizing the process and achieving an 81% total yield over three steps (Zhao et al., 2017).
Physico-Chemical Properties Study
Research on the physico-chemical properties of compounds derived from 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates has been conducted to understand the relationship between structure and biological activity better. This includes studies on lipophilicity, surface activity, and adsorbability, which are foundational for quantitative structure-activity relationship (QSAR) studies (Stankovicová et al., 2014).
Directed Lithiation
Directed lithiation of compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been explored to enable the synthesis of various substituted products. This method allows for the introduction of functional groups at specific positions on the molecule, which is vital for the development of new pharmaceuticals and materials (Smith et al., 2013).
properties
IUPAC Name |
methyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-8-5-6(10)3-4-7(8)11-9(12)14-2;/h3-5H,10H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUHPUAOOZBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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